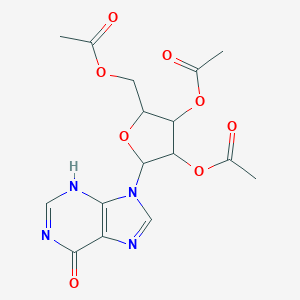

2',3',5'-Triacetylinosine

Description

2',3',5'-Triacetylinosine (CAS 3181-38-2) is a chemically modified nucleoside derivative of inosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are acetylated. Its molecular formula is C₁₆H₁₈N₄O₈, with a molecular weight of 394.34 g/mol . It serves as a critical intermediate in nucleoside chemistry, particularly in synthesizing adenosine and functionalized purine analogues for antiviral applications .

Structure

3D Structure

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQTFDQPJQUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950791 | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63248-71-5, 28069-16-1, 3181-38-2 | |

| Record name | NSC90329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC83296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3181-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Triacetylated Nucleosides

Triacetylated nucleosides are widely used to protect hydroxyl groups during synthetic modifications. Below is a comparative analysis of 2',3',5'-Triacetylinosine with its structural analogues:

Chemical and Physical Properties

Key Observations :

- Structural Basis: The base moiety (hypoxanthine in inosine vs. guanine in guanosine or uracil in uridine) dictates reactivity and functionalization sites. For example, 2',3',5'-Triacetylguanosine undergoes halogenation at the 2-position of the purine ring, whereas 2',3',5'-Triacetylinosine is modified at the 6-position .

- Stability: All triacetylated derivatives enhance lipophilicity and stability, but deprotection efficiency varies. Microwave-assisted methanolysis with Et₃N achieves >90% yield for 2',3',5'-Triacetylinosine, outperforming traditional methods .

2',3',5'-Triacetylinosine

- Chlorination: Reacts with Vilsmeier reagent (SOCl₂/DMF) to form 6-chloro-2',3',5'-Triacetylinosine, a precursor to thioinosine (70% overall yield) .

- Halogenation: Not directly reported, but analogous reactions on guanosine derivatives suggest site-specific reactivity differences .

2',3',5'-Triacetylguanosine

- Bromination: Using bromoform and n-pentyl nitrite yields 2-bromo-2',3',5'-Triacetylinosine (35% yield), though the method is substrate-specific .

- Iodination: Iodoform and i-pentyl nitrite produce 2-iodo-2',3',5'-Triacetylinosine (50% yield), highlighting radical-mediated deamination pathways .

2',3',5'-Triacetyluridine

Commercial and Industrial Relevance

- Suppliers: 2',3',5'-Triacetylinosine is produced by H&Z Industry Co., Biopharmacule Speciality Chemicals, and others in kilogram-to-ton quantities .

- Cost and Availability: Priced competitively due to scalable synthesis (e.g., 50% yield from inosine ), making it accessible for research and pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.